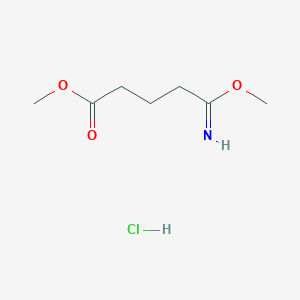
Methyl 5-imino-5-methoxypentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-imino-5-methoxypentanoate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.6 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-imino-5-methoxypentanoate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of methanol and other reagents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-imino-5-methoxypentanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent in various chemical reactions and synthesis processes.
Biology: It may have applications in studying biological pathways and mechanisms.
Industry: Used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-imino-5-methoxypentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to methyl 5-imino-5-methoxypentanoate hydrochloride include:
- Methyl 5-amino-5-methoxypentanoate
- Methyl 5-hydroxy-5-methoxypentanoate
- Methyl 5-oxo-5-methoxypentanoate
Uniqueness
Its imino and methoxy functional groups contribute to its unique behavior in chemical reactions and biological systems.
Activité Biologique
Methyl 5-imino-5-methoxypentanoate hydrochloride is a compound that has garnered interest due to its potential biological activity. This article delves into the biological properties of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula, which includes a methoxy group and an imino functional group. The presence of these functional groups suggests potential reactivity and interaction with biological targets.
Pharmacological Effects
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with imino groups have been noted for their antimicrobial properties. For instance, derivatives of imidazo[1,2-b]pyridazine have shown significant activity against Mycobacterium tuberculosis, suggesting that this compound may possess similar properties .
- Cytotoxicity : Some studies have reported that related compounds can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the disruption of cellular processes, leading to apoptosis .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the imino group may interact with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of essential biological functions.
Case Studies
- Antimycobacterial Activity : A study focusing on imidazo[1,2-b]pyridazine derivatives found that certain compounds exhibited MIC90 values around 0.63–1.26 μM against Mycobacterium tuberculosis in vitro but were inactive in vivo due to rapid metabolic degradation . This highlights the importance of metabolic stability in evaluating the efficacy of similar compounds.
- Cytotoxic Studies : Another investigation into structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications . These findings suggest that this compound could be further explored for its anticancer properties.
Data Tables
Propriétés
Formule moléculaire |
C7H14ClNO3 |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
methyl 5-imino-5-methoxypentanoate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(8)4-3-5-7(9)11-2;/h8H,3-5H2,1-2H3;1H |
Clé InChI |
IOPTVUZZORPVBD-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)CCCC(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















